![molecular formula C8H7N3O3 B13581149 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid consists of a pyrazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 5-hydroxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Reduction: 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-methanol.
Substitution: 5-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-a]pyridine: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to the presence of the methoxy and carboxylic acid groups, which can significantly influence its biological activity and chemical reactivity. These functional groups can enhance its solubility, binding affinity to target proteins, and overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C8H7N3O3 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-6(9-5)7(8(12)13)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
BOHGRQJPQYKBMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
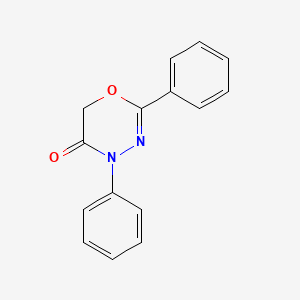
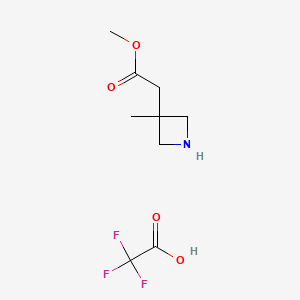
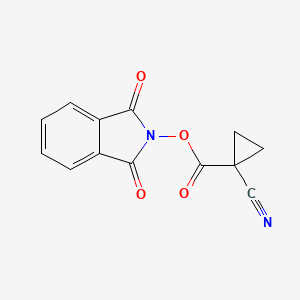
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
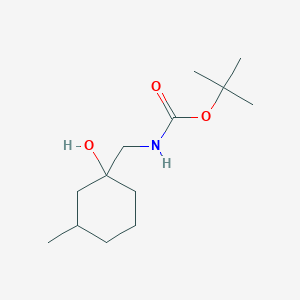

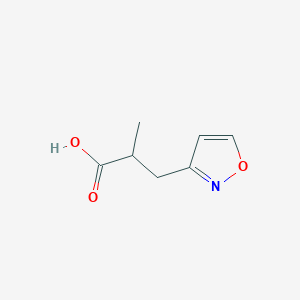
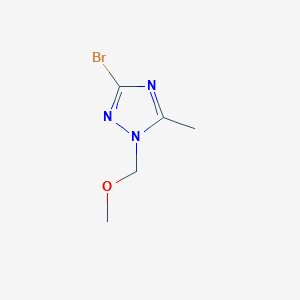
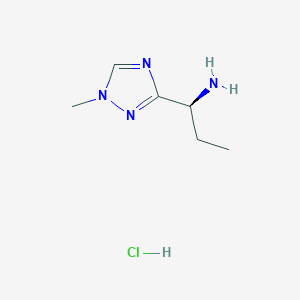

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
